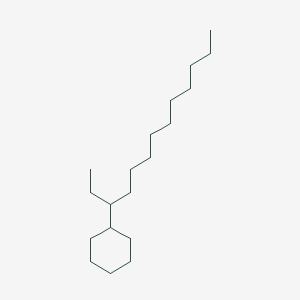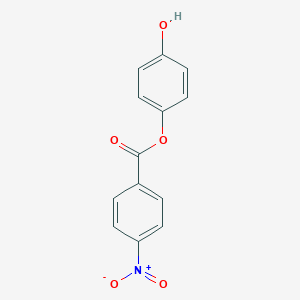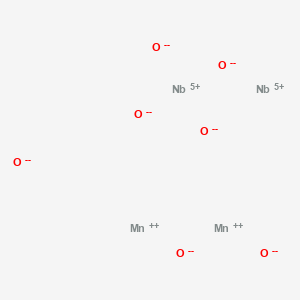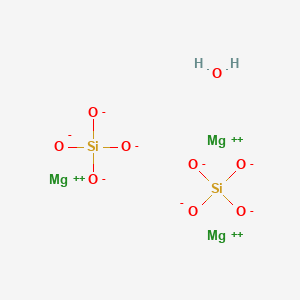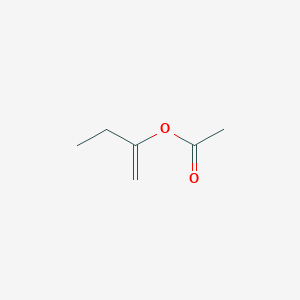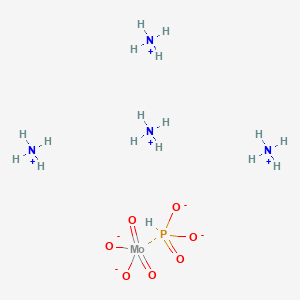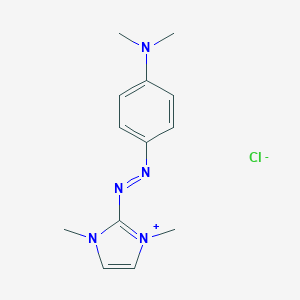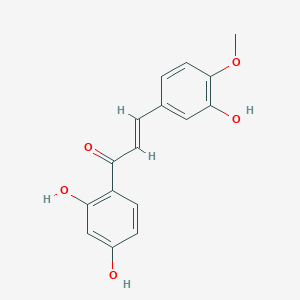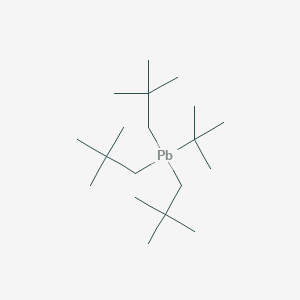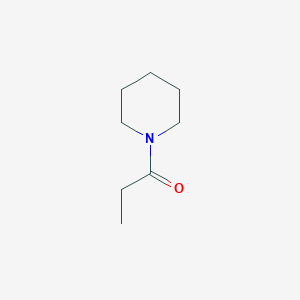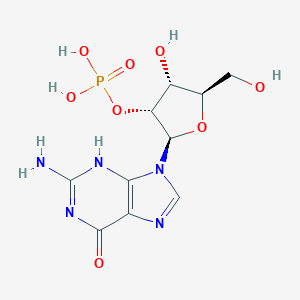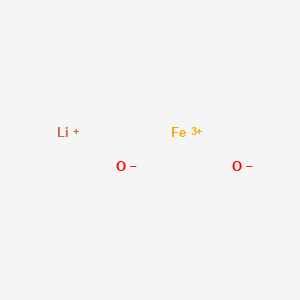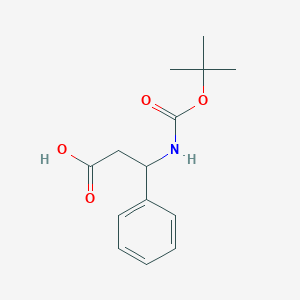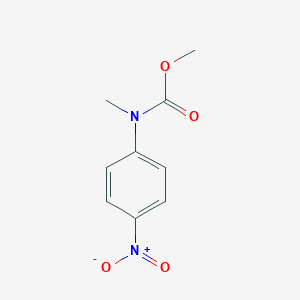
methyl N-methyl-N-(4-nitrophenyl)carbamate
概述
描述
Methyl N-methyl-N-(4-nitrophenyl)carbamate is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
准备方法
The synthesis of methyl N-methyl-N-(4-nitrophenyl)carbamate typically involves the reaction of methyl isocyanate with 4-nitroaniline under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and safety in the final product .
化学反应分析
Methyl N-methyl-N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl N-methyl-N-(4-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of methyl N-methyl-N-(4-nitrophenyl)carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase, by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its normal reaction, leading to an accumulation of the substrate and disruption of normal cellular processes . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Methyl N-methyl-N-(4-nitrophenyl)carbamate is similar to other carbamate compounds, such as methyl carbamate and ethyl N-phenylcarbamate. it is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties . The nitro group enhances the compound’s reactivity and its ability to interact with biological targets, making it more effective in certain applications.
Similar compounds include:
- Methyl carbamate
- Ethyl N-phenylcarbamate
- 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
These compounds share some structural similarities but differ in their specific functional groups and reactivity.
属性
IUPAC Name |
methyl N-methyl-N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(9(12)15-2)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGDJJPODOSUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346264 | |
| Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10252-27-4 | |
| Record name | methyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of cationic micelles affect the basic hydrolysis of methyl N-methyl-N-(4-nitrophenyl)carbamate?
A: Research indicates that the basic hydrolysis of this compound, a reaction characterized by a rate-determining hydroxide ion attack, exhibits only weak catalysis in the presence of cationic micelles formed by cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium sulfate (CTAS). [] This suggests that the micellar environment does not significantly influence the rate of hydroxide ion attack in this particular reaction.
Q2: Is there a difference in the catalytic effect of CTAB and CTAS micelles on the hydrolysis of this compound?
A: While both CTAB and CTAS micelles provide weak catalysis for the basic hydrolysis of this compound, the observed reaction rates are similar in both micellar systems. [] This suggests that the difference in the counterion (bromide vs. sulfate) does not significantly impact the catalytic activity of these micelles for this specific reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
